![molecular formula C42H18K6N2O24S6 B12722584 hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate CAS No. 85391-38-4](/img/structure/B12722584.png)
hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[2319003,2304,2006,1908,17010,15026,42028,41030,39032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate is a complex organic compound with multiple sulfonate groups and a highly intricate molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the core structure: This involves the construction of the undecacyclic core through a series of cyclization reactions.
Introduction of sulfonate groups: Sulfonation reactions are carried out to introduce the sulfonate groups at specific positions on the core structure.
Final assembly: The final step involves the coupling of the sulfonated core with the sulfate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Purification processes: such as crystallization or chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out to modify the sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonate esters.
Applications De Recherche Scientifique
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[2319003,2304,2006,1908,17010,15026,42028,41030,39
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: For studying the effects of sulfonate groups on biological systems.
Medicine: Potential use in drug development due to its unique structure.
Industry: As an additive in materials science or as a component in specialized industrial processes.
Mécanisme D'action
The mechanism by which hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate groups may play a role in binding to these targets, leading to specific biochemical pathways being activated or inhibited.
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonated organic molecules with complex structures. These compounds may share some chemical properties but differ in their specific applications and mechanisms of action. Examples of similar compounds include:
Sodium dodecyl sulfate: A widely used surfactant.
Sulfonated polystyrene: Used in ion-exchange resins.
Sulfonated phthalocyanines: Used in photodynamic therapy.
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[2319003,2304,2006,1908,17010,15026,42028,41030,39
Propriétés
Numéro CAS |
85391-38-4 |
|---|---|
Formule moléculaire |
C42H18K6N2O24S6 |
Poids moléculaire |
1361.6 g/mol |
Nom IUPAC |
hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate |
InChI |
InChI=1S/C42H24N2O24S6.6K/c45-69(46,47)63-37-19-5-1-3-7-21(19)39(65-71(51,52)53)29-15-31-25(13-27(29)37)17-9-11-23-33(35(17)43-31)41(67-73(57,58)59)24-12-10-18-26-14-28-30(16-32(26)44-36(18)34(24)42(23)68-74(60,61)62)40(66-72(54,55)56)22-8-4-2-6-20(22)38(28)64-70(48,49)50;;;;;;/h1-16,43-44H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |
Clé InChI |
INOFBQWVJQMAPO-UHFFFAOYSA-H |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=C4C5=C(C6=C(C=C5)C(=C7C(=C6OS(=O)(=O)[O-])C=CC8=C7NC9=CC1=C(C5=CC=CC=C5C(=C1C=C89)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])NC4=CC3=C2OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


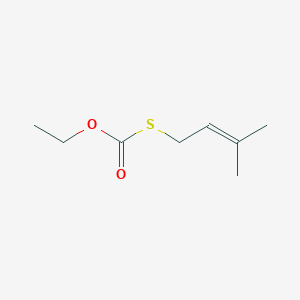
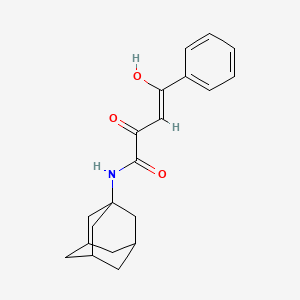
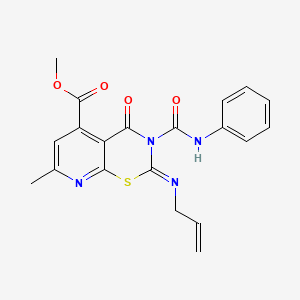

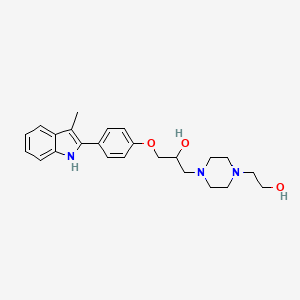
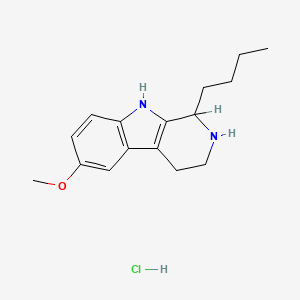
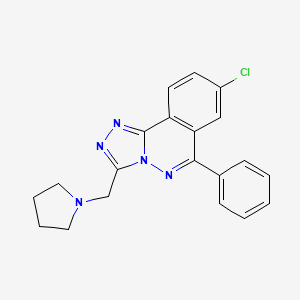
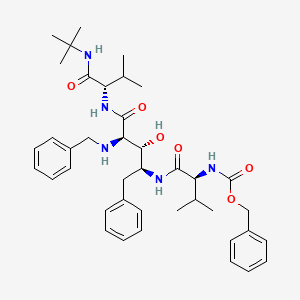

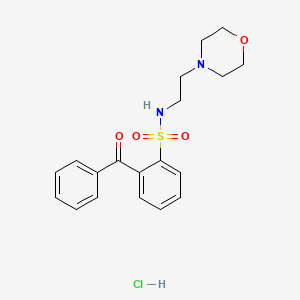
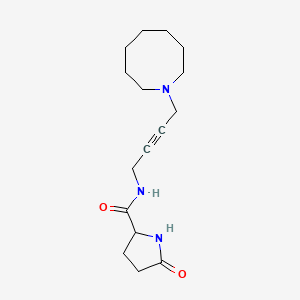

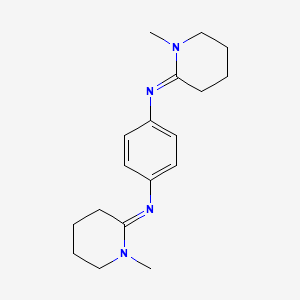
![[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate](/img/structure/B12722572.png)
